(R)-(+)-m-Nitrobiphenyline oxalate
Description
Contextualization within Chiral Organic Chemistry and Imidazoline (B1206853) Derivatives
The concept of chirality is fundamental to understanding the activity of (R)-(+)-m-Nitrobiphenyline oxalate (B1200264). nih.gov Chirality, often described as "handedness" in molecules, means that a molecule and its mirror image are non-superimposable. nih.gov These two mirror-image forms are called enantiomers. In pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active or to have a different biological effect than the other. nih.gov The "(R)-(+)-" designation in the name of the compound specifies which of the two possible enantiomers it is, indicating a specific three-dimensional arrangement of its atoms. Research has shown that the biological activity of m-nitrobiphenyline is highly dependent on its stereochemistry, with the (R)-enantiomer being the more potent form for its target receptor. acs.org
Furthermore, (R)-(+)-m-Nitrobiphenyline oxalate belongs to the class of compounds known as imidazoline derivatives. The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, is a common structural motif in many biologically active compounds, including a variety of adrenergic receptor ligands. wikipedia.org The presence of this ring system is crucial for the molecule's ability to bind to and activate its target receptors. The combination of its specific chirality and the imidazoline core structure is what endows this compound with its unique pharmacological profile.
Overview of the Compound's Academic Significance in Adrenergic Receptor Ligand Design
The primary academic significance of this compound lies in its role as a selective ligand for the α2C-adrenergic receptor subtype. nih.govtocris.com Adrenergic receptors are a class of G protein-coupled receptors that are the targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), playing a vital role in regulating a wide array of physiological processes. researchgate.net There are several subtypes of adrenergic receptors, and developing ligands that can selectively target one subtype over others is a major goal in medicinal chemistry. researchgate.net Such selectivity allows for the precise study of the function of a single receptor subtype and can lead to the development of drugs with fewer side effects.
This compound has been identified as a potent and selective agonist for the α2C-adrenoceptor. nih.govtocris.com It has been shown to potently inhibit the accumulation of cyclic AMP (cAMP), a key second messenger molecule, in cells expressing the α2C receptor. tocris.com Conversely, it acts as an antagonist at the α2A and α2B adrenoceptor subtypes. tocris.com This distinct selectivity profile makes it an invaluable research tool. By using this compound, researchers can specifically activate the α2C-receptor and investigate its role in various physiological and pathological processes, such as in the central nervous system, without the confounding effects of activating other α2-receptor subtypes. physiology.org
Interactive Data Tables
Below are data tables summarizing the key properties and research findings related to this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (R)-2-[1-(3'-Nitrobiphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole oxalate |
| Molecular Formula | C17H17N3O3.C2H2O4 |
| Molecular Weight | 401.38 g/mol |
| CAS Number | 945618-97-3 |
Table 2: Adrenergic Receptor Activity Profile of this compound
| Receptor Subtype | Activity | Potency/Affinity |
| α2C-Adrenoceptor | Agonist | EC50 = 38 nM (inhibition of cAMP accumulation) |
| α2A-Adrenoceptor | Antagonist | pKb = 7.11 |
| α2B-Adrenoceptor | Antagonist | pKb = 6.07 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
945618-97-3 |
|---|---|
Molecular Formula |
C17H17N3O3.C2H2O4 |
Molecular Weight |
401.38 |
Synonyms |
(R)-2-(1-((3/'-nitro-[1,1/'-biphenyl]-2-yl)oxy)ethyl)-4,5-dihydro-1H-imidazole oxalate |
Origin of Product |
United States |
Synthetic Methodologies and Enantiomeric Purity Assessment
Strategies for Enantioselective Synthesis of m-Nitrobiphenyline Core Structures
Enantioselective synthesis, or asymmetric synthesis, is a cornerstone of modern organic chemistry, aiming to produce a single enantiomer of a chiral product. For the m-Nitrobiphenyline core, which features a chiral center at the ethyl group linked to the biphenyl (B1667301) and imidazoline (B1206853) moieties, several strategies can be conceptualized based on established principles.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Metal-catalyzed asymmetric transformations are particularly powerful for creating chiral centers. nih.gov For a structure like m-Nitrobiphenyline, a key step would be the enantioselective reduction of a precursor ketone or the asymmetric alkylation of an enolate.
Chiral bis(imidazoline) and bis(oxazoline) ligands are frequently employed in asymmetric catalysis due to their C2-symmetric structure and ability to effectively coordinate with various metals like copper, palladium, or rhodium. researchgate.netscispace.com A hypothetical catalytic approach could involve the copper-catalyzed asymmetric addition of a nucleophile to an imine or the enantioselective hydrosilylation of a ketone precursor, where the catalyst-ligand complex dictates the facial selectivity of the attack, leading to the desired (R)-configuration.
Table 1: Examples of Catalyst Systems in Asymmetric Synthesis
| Catalyst/Ligand Type | Metal Center | Typical Reaction | Potential Application to m-Nitrobiphenyline Synthesis |
|---|---|---|---|
| Bis(oxazoline) (BOX) | Copper (Cu) | Friedel-Crafts Alkylation, Aldol Reactions nih.gov | Asymmetric formation of the C-C bond in the ethyl side-chain. |
| Phosphino-oxazoline (PHOX) | Palladium (Pd) | Asymmetric Allylic Alkylation scispace.com | Introduction of the chiral side-chain onto the biphenyl core. |
| Chiral Phosphoric Acid | Brønsted Acid | Asymmetric Multicomponent Reactions nih.gov | Modular assembly of the core structure with stereocontrol. |
| BINAP-Ruthenium | Ruthenium (Ru) | Asymmetric Hydrogenation | Enantioselective reduction of a ketone precursor to form the chiral alcohol. |
This table presents plausible catalytic systems based on their proven efficacy in generating chiral centers in analogous molecular frameworks.
An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to a prochiral substrate. wikipedia.org This auxiliary directs a subsequent diastereoselective reaction, and after the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
For the synthesis of (R)-(+)-m-Nitrobiphenyline, a prochiral ketone could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org The resulting adduct would then undergo a diastereoselective reduction of the ketone. The steric hindrance imposed by the auxiliary would favor the approach of the reducing agent from one face, leading to the preferential formation of the (R)-alcohol. Subsequent cleavage of the auxiliary would release the chiral secondary alcohol, which could then be further elaborated to complete the synthesis of the target molecule. This method is often reliable and can produce high levels of stereochemical purity. sigmaaldrich.com
Enantiomeric Resolution Techniques Applied to Biphenyl Imidazoline Derivatives
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is employed. Chiral chromatography is a powerful and widely used technique for this purpose. openochem.orgchiralpedia.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for both analytical and preparative separation of enantiomers. chiralpedia.comnih.govphenomenex.com
For biphenyl imidazoline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. openochem.org Differences in the stability of these complexes lead to different retention times, allowing for their separation. mdpi.com A study on the resolution of N-aryl imidazoline-2-thione atropisomers successfully utilized various polysaccharide-based columns like Chiralpak® and Chiralcel®, demonstrating the utility of this approach for related structures. nih.gov
Table 2: Typical Chiral HPLC Conditions for Resolution of Biphenyl/Imidazoline Analogs
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) | nih.gov |
| Mobile Phase | Typically normal-phase (e.g., n-Hexane/Isopropanol) or polar organic (e.g., Methanol, Acetonitrile) | mdpi.comnih.gov |
| Detection | UV/Visible Detector (e.g., 254 nm) | mdpi.com |
| Mode | Isocratic elution | mdpi.com |
This table summarizes common starting conditions for the development of a chiral HPLC resolution method for biphenyl imidazoline derivatives.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Purity Determination in Research Contexts
Determining the enantiomeric excess (ee) and absolute configuration of a chiral molecule is crucial. While polarimetry offers a traditional measure of optical purity, modern research relies on more accurate and sophisticated techniques. openochem.orgrsc.org
Chromatographic Methods: Chiral HPLC is the gold standard for accurately quantifying enantiomeric purity. openochem.orgopenochem.org By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise enantiomeric excess value can be calculated. openochem.org Chiral gas chromatography (GC) serves a similar purpose for volatile compounds. openochem.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. scispace.comlibretexts.org This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net The formation of transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA) results in distinct chemical shifts for the nuclei of each enantiomer, allowing for the determination of their ratio. nih.govacs.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgjascoinc.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The experimental VCD spectrum is compared with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., R). A match between the experimental and calculated spectra confirms the absolute configuration of the molecule. wikipedia.orgresearchgate.net
Microwave Spectroscopy: This emerging technique, also known as rotational spectroscopy, can distinguish between enantiomers in a mixture through a three-wave mixing approach. The phase of the resulting signal is dependent on the molecule's dipole moment components, allowing for the identification of the excess enantiomer and the determination of its absolute configuration. harvard.edu
Table 3: Comparison of Advanced Methods for Stereochemical Purity Analysis
| Method | Principle | Key Advantage | Primary Use |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. openochem.org | High accuracy and precision for quantification. | Determination of Enantiomeric Excess (% ee). nih.gov |
| NMR with Chiral Agents | Formation of diastereomeric species with distinct NMR signals. libretexts.org | Rapid analysis without physical separation; structural information. | Determination of Enantiomeric Excess (% ee). nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. wikipedia.org | Unambiguous determination of absolute configuration in solution. | Determination of Absolute Configuration (R/S). jascoinc.comnih.gov |
Molecular Pharmacology and Adrenergic Receptor Modulatory Mechanisms
Selective Agonism at α2C-Adrenergic Receptors
(R)-(+)-m-Nitrobiphenyline oxalate (B1200264) demonstrates a unique and highly selective agonist activity at the α2C-adrenergic receptor subtype, while exhibiting antagonistic properties at the other α2 subtypes. This selectivity is crucial for its potential as a pharmacological tool to dissect the specific functions of the α2C receptor.
The pharmacological profile of (R)-(+)-m-Nitrobiphenyline has been meticulously characterized in studies utilizing heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells. nih.gov These cells are genetically engineered to express specific human α2-adrenergic receptor subtypes (α2A, α2B, and α2C), allowing for the precise assessment of a compound's activity at each receptor in isolation.
In this cellular context, (R)-(+)-m-Nitrobiphenyline acts as a potent and efficient agonist at the human α2C-adrenoceptor. nih.gov Functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation, a hallmark of α2-receptor activation via the Gi signaling pathway, revealed an EC50 value of 38 nM for the α2C subtype. researchgate.net Conversely, the compound does not activate the α2A or α2B subtypes. Instead, it behaves as an antagonist at these receptors, with pKb values of 7.11 for the α2A subtype and 6.07 for the α2B subtype. researchgate.net The pKb value represents the negative logarithm of the antagonist's dissociation constant (Kb), with higher values indicating greater binding affinity. This mixed profile of potent α2C agonism and antagonism at α2A and α2B underscores its high degree of subtype selectivity. nih.govresearchgate.net
| Adrenergic Receptor Subtype | Activity | Potency/Affinity |
|---|---|---|
| α2A | Antagonist | pKb = 7.11 |
| α2B | Antagonist | pKb = 6.07 |
| α2C | Agonist | EC50 = 38 nM |
The pharmacological activity of (R)-(+)-m-Nitrobiphenyline is highly dependent on its stereochemistry. Studies comparing the two enantiomers of m-nitrobiphenyline confirmed the importance of chirality for α2C-receptor activation. nih.govnih.gov The (R)-(+)-enantiomer is significantly more efficient at producing α2C activation than its corresponding (S)-(-)-enantiomer. nih.govnih.gov This stereoselectivity is notable because it is reversed compared to the structurally similar parent compound, biphenyline, for which the (S)-(-)-form is the preferred configuration for α2C activity. nih.govnih.gov
When compared to the endogenous agonists, epinephrine (B1671497) and norepinephrine (B1679862), (R)-(+)-m-Nitrobiphenyline demonstrates a much higher degree of subtype selectivity. Epinephrine and norepinephrine are generally non-selective agonists, binding with similar high affinity to all three α2-adrenergic receptor subtypes to elicit a physiological response. guidetopharmacology.org The ability of (R)-(+)-m-Nitrobiphenyline to selectively activate only the α2C subtype, while simultaneously blocking the α2A and α2B subtypes, distinguishes it sharply from the broad activity profile of the body's natural catecholamines.
Ligand-Receptor Binding Kinetics and Affinity Studies
The interaction between (R)-(+)-m-Nitrobiphenyline oxalate and adrenergic receptors has been quantified through binding assays, which provide insight into the affinity and kinetics of the ligand-receptor complex.
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. nih.gov In these assays, a radiolabeled compound (radioligand) is used to quantify its binding to receptor preparations. The affinity of an unlabeled compound, such as (R)-(+)-m-Nitrobiphenyline, is typically determined through competition binding experiments, where it competes with a known radioligand for binding to the receptor.
The results of such assays yield the inhibition constant (Ki), which indicates the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. This Ki value can be used to calculate the dissociation constant (Kb) for an antagonist. For (R)-(+)-m-Nitrobiphenyline, its antagonist activity at α2A and α2B receptors is quantified by pKb values of 7.11 and 6.07, respectively. researchgate.net These values correspond to Kb values of approximately 77.6 nM for the α2A subtype and 851.1 nM for the α2B subtype, indicating a moderate to low affinity for these receptors. While specific Ki values for its binding to the α2C receptor are not detailed in the available literature, its potent functional EC50 value (38 nM) suggests a high-affinity binding interaction at this subtype. researchgate.net
| Receptor Subtype | Binding Parameter | Value | Calculated Affinity (Kb) |
|---|---|---|---|
| α2A | pKb | 7.11 | ~77.6 nM |
| α2B | pKb | 6.07 | ~851.1 nM |
| α2C | EC50 (Functional) | 38 nM | N/A |
There is currently no scientific literature available to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. They can cause a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand.
Similarly, specific studies detailing the precise conformational changes in the α2C-adrenergic receptor that are induced by the binding of this compound have not been reported. It is understood that agonist binding to a GPCR stabilizes a specific active conformation, which allows the receptor to couple with and activate intracellular G proteins. The unique efficacy of this compound at the α2C subtype suggests it is particularly effective at stabilizing this active conformational state in a subtype-specific manner. However, the detailed dynamics of this interaction, distinguishing it from the binding of endogenous agonists or its antagonistic binding at other subtypes, remains an area for future investigation.
Intracellular Signaling Pathway Perturbations
Activation of α2-adrenergic receptors, which are canonically coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular signaling events. wikipedia.org The primary and most well-characterized pathway involves the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). nih.govresearchgate.net
Consistent with its role as an α2C-receptor agonist, (R)-(+)-m-Nitrobiphenyline potently inhibits cAMP accumulation in CHO cells engineered to express this receptor subtype. researchgate.net This action is the direct result of the activated α2C receptor's Gi protein subunit inhibiting adenylyl cyclase activity. Beyond cAMP inhibition, the activation of Gi/o proteins by α2C-receptors can also lead to the modulation of other signaling pathways. These can include the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. guidetopharmacology.org Furthermore, signaling through α2C-receptors can influence mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth and differentiation. researchgate.net The specific downstream signaling profile resulting from selective α2C activation by (R)-(+)-m-Nitrobiphenyline may differ depending on the cellular context and the complement of signaling proteins present.
Modulation of Adenylyl Cyclase Activity and Inhibition of cAMP Accumulation
This compound is a potent agonist of the α2C-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. sigmaaldrich.com A primary signaling pathway engaged by the activation of α2C-adrenoceptors involves the modulation of adenylyl cyclase activity. sigmaaldrich.com This modulation is primarily inhibitory, leading to a decrease in the intracellular accumulation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.com
The activation of α2-adrenergic receptors, including the α2C subtype, typically leads to the engagement of inhibitory G-proteins (Gi/o). diva-portal.orgreactome.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. diva-portal.org This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly interacts with and inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. sigmaaldrich.com
Research has demonstrated that this compound effectively suppresses cAMP accumulation. In studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human α2C-adrenoceptor, the compound potently inhibited cAMP accumulation with a half-maximal effective concentration (EC50) of 38 nM. This potent inhibitory action underscores the compound's significant efficacy in modulating this key signaling pathway.
It is noteworthy that while exhibiting agonist activity at the α2C subtype, this compound behaves as an antagonist at the α2A and α2B-adrenoceptor subtypes. This selectivity highlights the compound's specific interaction with the α2C receptor to elicit its inhibitory effects on adenylyl cyclase.
Table 1: Potency of this compound in Inhibiting cAMP Accumulation
| Cell Line | Receptor Expressed | Parameter | Value |
| CHO | Human α2C-Adrenoceptor | EC50 | 38 nM |
Analysis of G-Protein Coupling Efficiency and Downstream Signaling Initiation
While specific studies on the G-protein coupling efficiency of this compound are not extensively detailed in the current literature, the broader understanding of α2C-adrenoceptor pharmacology provides a framework for its likely mechanisms. As a class, α2-adrenoceptors are known to primarily couple to the Gi/o family of G-proteins. diva-portal.orgreactome.org The efficiency of this coupling can be influenced by the specific agonist, the cellular context, and the density of receptors and G-proteins. nih.gov
Interestingly, some α2-agonists have been shown to induce a biphasic concentration-response curve, inhibiting cAMP at low concentrations (indicative of Gi coupling) and stimulating it at higher concentrations. nih.gov This latter effect is suggestive of coupling to stimulatory G-proteins (Gs). nih.gov The intrinsic efficacy of a particular agonist can determine whether it solely engages the Gi pathway or can also activate Gs-mediated signaling. nih.gov
Beyond G-protein-dependent pathways, GPCRs like the α2C-adrenoceptor can initiate signaling through G-protein-independent mechanisms, often involving β-arrestins. nih.govnih.gov Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This recruitment can lead to receptor desensitization and internalization, but also serves as a scaffold for the assembly of other signaling proteins, thereby initiating distinct downstream pathways. nih.govnih.gov
For various α2C-adrenoceptor agonists, downstream signaling has been shown to include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This can occur through complex pathways that may involve G-protein subunits and/or β-arrestin-mediated scaffolding. nih.gov Furthermore, α2-adrenoceptor activation can lead to the mobilization of intracellular calcium, another important second messenger. diva-portal.orgnih.gov
The ability of different α2C-agonists to preferentially activate certain pathways over others is a concept known as "biased agonism" or "functional selectivity". nih.gov This means that a ligand can stabilize distinct receptor conformations, leading to the engagement of different downstream signaling partners. nih.gov Therefore, while this compound is a potent inhibitor of cAMP accumulation, a complete understanding of its pharmacological profile would necessitate investigation into its potential to engage these other G-protein-dependent and -independent signaling pathways.
Table 2: Potential Downstream Signaling Pathways for α2C-Adrenoceptor Agonists
| Signaling Pathway | Primary Effector | Potential Outcome |
| Gαi/o Pathway | Adenylyl Cyclase | Inhibition of cAMP accumulation |
| Gαs Pathway | Adenylyl Cyclase | Stimulation of cAMP accumulation |
| β-Arrestin Pathway | Scaffolding of various kinases | Receptor internalization, ERK activation |
| MAPK/ERK Pathway | ERK1/2 | Regulation of gene expression, cell proliferation |
| Calcium Mobilization | Phospholipase C | Release of intracellular calcium stores |
Compound Reference Table
Computational and Structural Biology Investigations of Ligand Receptor Interactions
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This modeling is crucial for understanding the binding energetics and the specific interactions that drive ligand recognition and affinity.
Identification of Key Amino Acid Residues and Binding Site Characteristics
While specific mutagenesis studies for (R)-(+)-m-Nitrobiphenyline oxalate (B1200264) are not extensively documented in publicly available literature, research on the α2A-adrenergic receptor, a related subtype, has identified key amino acid residues involved in agonist binding. Site-directed mutagenesis studies on the α2A-adrenergic receptor have highlighted the importance of specific residues in ligand binding and receptor activation. For instance, aspartate in transmembrane domain 3 (D3.32) is known to form a crucial electrostatic interaction with the protonated amine of many adrenergic agonists.
It is hypothesized that similar interactions are essential for the binding of (R)-(+)-m-Nitrobiphenyline oxalate to the α2C-adrenoceptor. The binding pocket of the α2C-adrenoceptor is formed by several transmembrane helices, and the characteristics of this pocket, such as its size, shape, and the distribution of hydrophobic and hydrophilic residues, dictate the specificity of ligand binding. The biphenyl (B1667301) and nitro groups of this compound likely engage in hydrophobic and potentially polar interactions within this pocket, contributing to its high binding affinity.
Development of Predictive Models for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For a series of related compounds, SAR models can be developed to predict the activity of novel analogs, thereby guiding the synthesis of more potent and selective molecules.
The development of predictive SAR models for α2C-adrenoceptor agonists would involve the systematic modification of the this compound scaffold. Key structural features that could be varied include:
The substitution pattern on the biphenyl rings.
The nature and position of the nitro group.
The stereochemistry of the chiral center.
The structure of the imidazoline (B1206853) ring.
By synthesizing and testing a library of such compounds, a quantitative structure-activity relationship (QSAR) model could be constructed. nih.gov Such models use statistical methods to correlate physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) with biological activity, providing a predictive framework for drug design.
Homology Modeling and Advanced Receptor Conformation Studies
As obtaining crystal structures of G-protein coupled receptors (GPCRs) like the α2C-adrenoceptor is challenging, homology modeling has become an invaluable tool. This technique involves building a three-dimensional model of a target protein based on the experimentally determined structure of a related homologous protein (the template).
For the α2-adrenergic receptors, early homology models often used the crystal structure of bovine rhodopsin as a template. More recently, the availability of crystal structures for other GPCRs, such as the β2-adrenergic receptor, has provided more suitable templates for modeling aminergic receptors. A well-constructed homology model of the α2C-adrenoceptor can be used to perform docking studies with this compound, offering insights into its binding mode and the conformational changes the receptor undergoes upon ligand binding. Advanced techniques, such as molecular dynamics simulations, can then be employed to study the dynamic nature of the receptor-ligand complex and to explore different conformational states of the receptor.
Quantum Chemical Calculations for Conformational Analysis and Origins of Stereoselectivity
The biological activity of this compound is stereospecific, with the (R)-enantiomer being the active form. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for understanding the conformational preferences of a molecule and the origins of its stereoselectivity.
By performing conformational analysis using DFT, the lowest energy conformations of both the (R) and (S) enantiomers of m-Nitrobiphenyline can be determined. These calculations can provide insights into the three-dimensional shape of the molecule that is recognized by the receptor. Furthermore, by modeling the interaction of each enantiomer with a model of the receptor's binding site, it is possible to calculate the interaction energies and understand why the (R)-enantiomer binds with higher affinity. These calculations can reveal subtle differences in the way the two enantiomers fit into the binding pocket and the specific non-covalent interactions that stabilize the active enantiomer, thus explaining the observed stereoselectivity.
Applications As a Pharmacological Research Tool
Probing α2C-Adrenergic Receptor Function in ex vivo Tissue Models
While α2-adrenergic receptors are known to play a role in the contraction of vascular smooth muscle, specific studies utilizing (R)-(+)-m-Nitrobiphenyline oxalate (B1200264) to investigate these responses in ex vivo tissue models are not extensively documented in publicly available literature. The vasoconstrictor properties of α2-adrenergic agonists are well-established, but research employing this specific selective compound to parse the contribution of the α2C subtype in various vascular beds is limited.
The mechanisms of receptor desensitization and regulation are crucial for understanding the long-term effects of agonists. However, detailed studies focusing on the use of (R)-(+)-m-Nitrobiphenyline oxalate to explore α2C-adrenoceptor desensitization, internalization, or downregulation in non-clinical models could not be identified in a comprehensive literature search.
Characterization of Adrenergic Receptor Subtype Distributions and Roles in Cellular Systems
The selectivity of this compound makes it a theoretically ideal candidate for mapping the distribution and elucidating the specific cellular roles of the α2C-adrenoceptor subtype. By activating only this subtype, researchers could differentiate its signaling pathways from those of the α2A and α2B subtypes. Despite this potential, specific studies that have published results using this compound for the systematic characterization of α2C-adrenoceptor distribution in various cellular systems are not readily found in the scientific literature.
Utility in Investigating Complex Physiological Responses Modulated by α2C-ARs in Animal Models for Basic Research (e.g., in livestock studies on fescue toxicity)
In the context of fescue toxicity in livestock, it is known that ergot alkaloids produced by an endophytic fungus can act as α2-adrenergic agonists, contributing to the vasoconstriction and other symptoms of the condition. This implicates the α2-adrenergic system in the pathophysiology of fescue toxicosis. However, a thorough review of the literature did not yield studies that have specifically used this compound as a research tool to investigate the precise role of the α2C-adrenoceptor subtype in animal models of fescue toxicity. The research in this area has utilized other, less subtype-selective, adrenergic agonists.
Crystallographic and Solid State Characteristics of the Oxalate Salt
Single-Crystal X-ray Diffraction Studies of (R)-(+)-m-Nitrobiphenyline Oxalateisroset.orgresearchgate.net
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. nih.gov Although a specific published study for (R)-(+)-m-Nitrobiphenyline oxalate (B1200264) is not readily found, a hypothetical analysis based on this technique would provide invaluable information. Such a study would determine the unit cell parameters, space group, and the exact coordinates of each atom, revealing the molecule's conformation and the packing of ions in the crystal lattice. mdpi.com
Should single crystals be grown, the resulting data would be presented in a standardized format, as shown in the illustrative table below.
Table 1: Illustrative Crystallographic Data for (R)-(+)-m-Nitrobiphenyline Oxalate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₇N₃O₃·C₂H₂O₄ |
| Formula Weight | 401.38 g/mol |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not publicly available |
| Volume (V) | Data not publicly available |
| Molecules per Unit Cell (Z) | Data not publicly available |
| Calculated Density | Data not publicly available |
The crystal structure of this compound would be stabilized by a network of non-covalent interactions. The primary interactions governing the supramolecular architecture are expected to be strong hydrogen bonds. The protonated imidazoline (B1206853) ring of the cation provides potent hydrogen bond donors (N-H), which would interact strongly with the carboxylate oxygen atoms of the oxalate anion.
Furthermore, other interactions would include:
Anion-π Interactions: The electron-deficient nitro-substituted phenyl ring could engage in anion-π interactions with the oxalate anion. acs.org
C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups of the cation and the oxalate oxygens would provide additional stabilization.
These varied interactions would create a complex and robust three-dimensional network, defining the material's physical properties.
The choice of a counter-ion is a critical aspect of crystal engineering. The oxalate dianion (C₂O₄²⁻) is a versatile building block in the formation of crystalline salts. byjus.comyoutube.com Its dicarboxylate nature allows it to act as a bidentate ligand, bridging multiple cations to form extended one-, two-, or three-dimensional networks. researchgate.netosti.gov
The oxalate ion's influence stems from:
Charge and Geometry: As a dianion, it can electrostatically interact with two separate cations, acting as a strong linker in the crystal lattice. Its planar or near-planar geometry can direct the alignment of the larger cations. byjus.com
Hydrogen Bond Acceptor: With four oxygen atoms, the oxalate ion is a powerful hydrogen bond acceptor, forming multiple, often charge-assisted, hydrogen bonds that are crucial for the stability of the crystal structure. youtube.com
Rigidity: The rigid nature of the oxalate ion can impart order to the crystal lattice, potentially reducing the likelihood of forming disordered or amorphous phases compared to more flexible counter-ions.
The specific coordination mode of the oxalate ion, whether it chelates a single cation or bridges two, would be a key determinant of the final crystal packing arrangement. osti.gov
Advanced Spectroscopic Characterization for Solid-State Research
Beyond diffraction methods, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an exceptionally powerful, non-destructive technique for probing the local atomic environment in crystalline materials. copernicus.orgnih.gov It is particularly useful for confirming structures, studying polymorphism, and characterizing materials that are difficult to crystallize as large single crystals. nih.govnih.gov
For this compound, various ssNMR experiments could provide detailed structural insights:
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is a standard experiment to obtain high-resolution spectra of carbon atoms in the solid state. It would allow for the identification of the number of unique molecules in the asymmetric unit and could be used to distinguish between different polymorphic forms. nih.gov
¹H MAS NMR: High-resolution proton spectra can give detailed information about hydrogen bonding environments within the crystal structure. copernicus.org
¹⁵N CP/MAS NMR: This would be sensitive to the local environment of the nitrogen atoms in the imidazoline and nitro groups, providing further details on intermolecular interactions.
2D Correlation Experiments: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) can establish connectivity between protons and carbons, confirming assignments and providing spatial proximity information.
High-resolution ¹⁷O ssNMR could also be a valuable tool for investigating the oxalate binding modes, though it may require isotopic enrichment. researchgate.netnih.govacs.org
Table 2: Potential Solid-State NMR Experiments for this compound
| Technique | Information Obtained |
|---|---|
| ¹³C CP/MAS | Number of crystallographically inequivalent molecules, detection of polymorphs, conformational analysis. |
| ¹H MAS / CRAMPS | Probing hydrogen bond networks and molecular dynamics. |
| ¹H-¹³C HETCOR | Confirming spectral assignments and determining spatial proximities between protons and carbons. |
| ¹⁵N CP/MAS | Characterizing the local environment of nitrogen atoms and their involvement in hydrogen bonding. |
Polymorphism and Crystallization Control Strategies for Research Material Preparation
Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. Therefore, controlling polymorphism is crucial to ensure the consistency and reliability of research materials. veranova.comamericanpharmaceuticalreview.com
A polymorph screening study for this compound would be essential to identify all accessible crystalline forms. tricliniclabs.com This is typically achieved by varying crystallization conditions systematically. Strategies to control crystallization and target specific polymorphs include:
Solvent Selection: Crystallizing the salt from a variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points.
Temperature and Cooling Rate: Controlling the temperature of crystallization and the rate of cooling can influence nucleation and growth kinetics, leading to different polymorphs. researchgate.net
Supersaturation Control: Methods like constant composition crystallization can be used to carefully control the level of supersaturation, which is a key driver for nucleation and crystal growth. nih.gov
Use of Additives: Introducing small amounts of impurities or tailored additives can inhibit the growth of certain polymorphs or promote the nucleation of a desired form.
By understanding the polymorphic landscape and the factors that govern crystal formation, a robust process can be developed to consistently produce the desired crystalline form of this compound for research purposes. tricliniclabs.com
Future Directions and Unexplored Research Avenues
Rational Design and Synthesis of Novel Analogs with Enhanced Receptor Selectivity or Dual Modulatory Profiles
The current understanding of (R)-(+)-m-Nitrobiphenyline oxalate's activity—acting as an agonist at the α2C-adrenoceptor while antagonizing the α2A and α2B subtypes—presents a unique case of functional selectivity. tocris.comrndsystems.com This mixed activity profile is a key area for future research, aiming to develop new analogs with more precisely tuned properties. The rational design of such analogs will likely involve computational modeling and targeted synthetic chemistry to modify the biphenyline core structure.
The objective is twofold:
Enhanced Receptor Selectivity: To create analogs that are highly selective for a single α2-adrenoceptor subtype (e.g., a pure α2C agonist with no activity at α2A or α2B). This would provide invaluable tools for dissecting the specific physiological roles of each receptor subtype in conditions like depression or Parkinson's disease. tocris.com
Designed Dual Modulatory Profiles: To intentionally create compounds that possess specific combinations of agonist and antagonist activities at different receptors. For instance, developing a molecule that combines α2C agonism with antagonism at another receptor, such as a serotonin (B10506) or dopamine (B1211576) receptor, could offer novel therapeutic approaches for complex neuropsychiatric disorders. The principle of modifying peptide backbones to alter receptor potency and selectivity, as demonstrated with analogs of other pharmacologically active compounds, could serve as a strategic guide. nih.gov
Structural modifications could include altering the position or nature of the nitro group on the biphenyl (B1667301) ring system or modifying the imidazole (B134444) portion of the molecule to fine-tune receptor affinity and intrinsic activity.
Table 1: Hypothetical Design Strategy for Novel (R)-(+)-m-Nitrobiphenyline Oxalate (B1200264) Analogs
This table illustrates a conceptual framework for designing new analogs based on targeted structural modifications to achieve desired changes in receptor activity.
| Structural Modification | Targeted Receptor Profile | Scientific Rationale |
| Relocation of nitro group from meta to para position | Enhance α2C selectivity | Altering electronic distribution across the biphenyl rings can change the key interactions with the receptor's binding pocket. |
| Replacement of nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) | Modulate agonist/antagonist balance | Systematically varying the electronic properties of the substituent can fine-tune the molecule's efficacy and potency at each receptor subtype. |
| Modification of the ethyl-imidazole side chain | Improve blood-brain barrier permeability and metabolic stability | Changes to this part of the molecule can influence its pharmacokinetic properties without drastically altering its core pharmacophore responsible for receptor binding. |
| Introduction of a second pharmacophore | Create a dual-modulatory compound (e.g., α2C agonist / 5-HT1A partial agonist) | Combining structural motifs known to interact with different receptor systems into a single molecule can yield novel polypharmacological agents. |
Investigation of Potential Non-Adrenergic Receptor Interactions for Novel Chemical Biology Probes
While the primary targets of this compound are adrenergic receptors, the complexity of biological systems suggests the possibility of interactions with other receptor families. Future research should explore potential "off-target" effects, not as liabilities, but as opportunities to develop novel chemical biology probes.
There is precedent for functional and physical interactions between different G-protein coupled receptors, such as the cross-talk observed between mu-opioid and α2A-adrenergic receptors. nih.gov Such interactions can lead to unique signaling outcomes when both receptors are activated simultaneously. nih.gov Investigating whether this compound or its newly synthesized analogs can influence other receptor systems (e.g., opioid, dopaminergic, or serotonergic) could uncover new biological functions and therapeutic possibilities.
If an analog is found to interact with a non-adrenergic receptor, it could be further optimized and radiolabeled to serve as a highly specific probe for studying that receptor's distribution, function, and role in disease, both in vitro and in vivo.
Development of Advanced Analytical Methodologies for Compound Quantification in Complex Biological Matrices for Research Purposes
To properly study the pharmacokinetics and pharmacodynamics of this compound and its future analogs in preclinical research, robust and sensitive analytical methods are essential. The development of such methods for quantifying the compound in complex biological matrices like plasma, urine, and brain tissue is a critical research avenue.
The inherent challenge lies in accurately measuring low concentrations of the target analyte amidst a high background of endogenous substances. nih.gov This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov
Advanced analytical techniques are required to overcome these challenges. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of application due to its high sensitivity and selectivity. nih.govnih.gov Method development would need to focus on:
Sample Preparation: Optimizing extraction techniques, such as solid-phase extraction, to efficiently isolate the compound from the biological matrix and remove interfering components. nih.gov
Chromatography: Developing a chromatographic method that effectively separates the analyte from co-eluting matrix components to minimize ionization suppression or enhancement. nih.gov
Mass Spectrometry: Fine-tuning the mass spectrometer parameters for maximum sensitivity and specificity in detecting the parent compound and its fragments.
While methods exist for quantifying the oxalate anion, these are not suitable for the parent compound. nih.govnih.gov The focus must be on developing assays specific to the intact (R)-(+)-m-Nitrobiphenyline molecule.
Table 2: Comparison of Potential Analytical Methodologies for Research Quantification
| Methodology | Principle | Advantages | Challenges for this compound |
| HPLC with UV Detection | Separates compounds based on polarity; detection via UV light absorption. | Cost-effective, widely available. | Lower sensitivity and specificity compared to MS; potential for interference from other UV-absorbing compounds in the matrix. |
| LC-MS/MS | Separates compounds via HPLC; detection based on mass-to-charge ratio of the molecule and its fragments. | High sensitivity and specificity; considered the benchmark for quantitative bioanalysis. nih.gov | Susceptible to matrix effects that can alter ionization efficiency; requires more expensive instrumentation and specialized expertise. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds; detection by mass spectrometry. | High chromatographic resolution. | Requires the compound to be volatile or to be chemically derivatized to become volatile, adding complexity to sample preparation. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (R)-(+)-m-Nitrobiphenyline oxalate?
- Methodological Answer : Synthesis should follow protocols for chiral resolution to isolate the (R)-(+) enantiomer, with oxalate salt formation via acid-base reaction. Characterization requires chiral HPLC or polarimetry to confirm enantiopurity, complemented by H/C NMR for structural validation. Purity assessment via reversed-phase HPLC (≥95%) and elemental analysis is critical. Experimental details must align with journal guidelines, including supplemental data for reproducibility .
Q. Which analytical techniques are optimal for assessing the stability and solubility of this compound in physiological buffers?
- Methodological Answer : Use UV-Vis spectroscopy or LC-MS to monitor degradation under varying pH (4–8) and temperature (4–37°C). Solubility can be quantified via shake-flask method in PBS or simulated biological fluids. Oxalate dissociation kinetics should be analyzed using ion chromatography to assess counterion effects on bioavailability .
Q. How to design in vitro assays to evaluate alpha2B-adrenergic receptor (AR) modulation by this compound?
- Methodological Answer : Employ competitive binding assays (e.g., H-rauwolscine displacement) using HEK-293 cells expressing human alpha2B-AR. Measure cAMP accumulation via ELISA or FRET-based biosensors to quantify receptor activity. Include controls with non-selective antagonists (e.g., yohimbine) to benchmark selectivity .
Advanced Research Questions
Q. How can researchers optimize experimental designs to distinguish alpha2B-AR selectivity from alpha2A/alpha2C subtypes?
- Methodological Answer : Use transfected cell lines expressing individual alpha2-AR subtypes. Compare IC values across subtypes via radioligand binding assays. Validate selectivity with functional assays (e.g., calcium flux for alpha2B vs. Gi/o coupling for alpha2A). Cross-reference with structural modeling to identify molecular interactions (e.g., hydrogen bonding with Tyr394 in alpha2B-AR) .
Q. What strategies resolve contradictions in reported binding affinity (K) values for this compound across studies?
- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and receptor expression levels. Perform meta-analysis with weighted least-squares regression to account for inter-lab variability. Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) .
Q. How to evaluate the neurological impact of this compound in vivo while controlling for oxalate-mediated off-target effects?
- Methodological Answer : Use alpha2B-AR knockout mice to isolate receptor-specific effects. Monitor neuronal excitability via electrophysiology (patch-clamp) in brain slices. Compare oxalate salt with free-base formulations to differentiate pharmacological activity from counterion interference. Include urinary oxalate quantification to assess systemic exposure .
Q. What role does the oxalate counterion play in modulating the compound’s pharmacokinetics and receptor interaction dynamics?
- Methodological Answer : Conduct comparative studies with alternative salts (e.g., hydrochloride). Assess dissolution rates via intrinsic dissolution testing and correlate with in vivo bioavailability (AUC, C). Molecular dynamics simulations can predict salt effects on ligand-receptor binding entropy .
Methodological Notes
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., dose-response curves, chromatograms) in supplemental materials .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approval .
- Conflict of Interest : Disclose all funding sources and potential biases, particularly if using proprietary reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
